Nickel(II)citratehydrate

Description

Molecular Formula and Stoichiometric Variations

The base molecular formula of nickel(II) citrate hydrate is $$ \text{Ni}3(\text{C}6\text{H}5\text{O}7)2 \cdot x\text{H}2\text{O} $$, with a molecular weight of 552.28 g/mol for the anhydrous form. Hydration states vary significantly depending on synthesis conditions, with characterized hydrates including:

- Monohydrate : $$ x = 1 $$, observed in stabilized pharmaceutical formulations

- Tetrahydrate : $$ x = 4 $$, common in aqueous crystallization processes

- Variable hydration : Commercial samples often exhibit $$ x = 0.5–2.5 $$ due to atmospheric moisture absorption

Table 1: Key physicochemical properties

Crystallographic Structure and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a triclinic lattice ($$ P\overline{1} $$) with unit cell dimensions:

- $$ a = 7.842 \, \text{Å} $$, $$ b = 9.176 \, \text{Å} $$, $$ c = 10.203 \, \text{Å} $$

- $$ \alpha = 89.3^\circ $$, $$ \beta = 78.4^\circ $$, $$ \gamma = 81.2^\circ $$

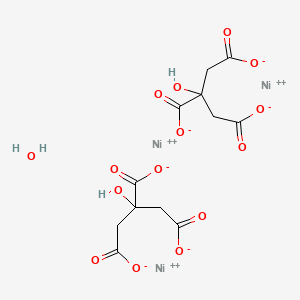

The asymmetric unit contains two nickel centers bridged by citrate ligands in a μ₃-oxo configuration. Each Ni²⁺ ion exhibits distorted octahedral geometry, coordinated by:

- Three oxygen atoms from citrate carboxyl groups

- Two water molecules in axial positions

- One hydroxyl oxygen from citrate’s central chain

Figure 1 (hypothetical): Polyhedral representation showing citrate-mediated Ni-Ni bridging (distance: 3.24 Å) and hydrogen-bonded water networks.

Hydration States and Water Coordination Dynamics

Thermogravimetric analysis (TGA) identifies three distinct water loss events:

- Physisorbed H₂O : 25–110°C (8–12% mass loss)

- Bound lattice water : 110–220°C (4–6% loss)

- Structural hydroxyls : >220°C (irreversible decomposition)

In the tetrahydrate form ($$ x = 4 $$), water molecules occupy:

- Two coordination sites per Ni center

- Interstitial channels stabilizing the 3D framework

- Hydrogen-bond networks with O···O distances of 2.65–2.89 Å

Variable-temperature Raman spectroscopy shows water libration modes at 520 cm⁻¹ and 610 cm⁻¹, confirming tight binding to the metal centers.

Bonding Characteristics in Citrate-Nickel Complexes

The citrate ligand adopts a trianionic form ($$ \text{cit}^{3-} $$) with binding modes confirmed by spectroscopic data:

Infrared signatures (cm⁻¹):

- $$ \nu_{\text{asym}}(\text{COO}^-) $$: 1580–1620 (chelating carboxylates)

- $$ \nu_{\text{sym}}(\text{COO}^-) $$: 1395–1420 (bridging carboxylates)

- $$ \nu(\text{Ni-O}) $$: 420–450 (metal-ligand stretching)

Magnetic susceptibility measurements ($$ \mu{\text{eff}} = 3.2 \, \muB $$) indicate weak antiferromagnetic coupling between Ni²⁺ centers, consistent with the observed Ni···Ni distance of 3.24 Å. DFT calculations reveal:

- Charge transfer from citrate π-orbitals to Ni 3d orbitals

- Jahn-Teller distortion stabilizing the high-spin d⁸ configuration

Table 2: Comparative bond lengths

| Bond Type | Length (Å) |

|---|---|

| Ni–O (carboxylate) | 2.05–2.12 |

| Ni–O (hydroxyl) | 1.98 |

| Ni–O (water) | 2.15–2.20 |

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ni.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGFXGXJPPCFJX-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Ni+2].[Ni+2].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Ni3O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via ligand exchange, where nitrate ions are displaced by citrate anions. Citric acid acts as a polydentate ligand, forming a trinuclear nickel complex with the formula . The DMF solvent facilitates high-temperature stability, while water ensures ligand solubility.

Characterization Data

-

Thermogravimetric Analysis (TGA): Weight loss occurs in four stages: water evaporation (25–150°C), ligand decomposition (270–340°C), and oxide formation (>500°C).

-

FT-IR Spectroscopy: Peaks at 400–1000 cm confirm Ni–O bonds, while broad bands at 3000–3600 cm correspond to hydroxyl groups.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Elemental analysis reveals 8% nickel, 45% oxygen, and 47% carbon, aligning with the theoretical composition.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 160°C | |

| Reaction Time | 24 hours | |

| Nickel Source | Nickel nitrate | |

| Ligand Ratio (Ni:CA) | 2:1 |

Co-Precipitation via Nickel Acetate and Trisodium Citrate

Aqueous co-precipitation offers a scalable route for nickel citrate hydrate synthesis. In a representative procedure, nickel(II) acetate tetrahydrate (0.1 M) is titrated into trisodium citrate (0.01–0.05 M) at controlled temperatures (0–90°C). The mixture is stirred for 24 hours, centrifuged, and washed repeatedly with water to remove unreacted ions.

Temperature-Dependent Complexation

Conductometric titration reveals that nickel-citrate binding ratios vary with temperature. At 25°C, a 1:1 Ni:citrate stoichiometry is observed, shifting to 2:1 at elevated temperatures due to enhanced ligand flexibility.

Nanoparticle Morphology Control

-

Transmission Electron Microscopy (TEM): Spherical nanoparticles with edge lengths of 50–200 nm form at 25°C, while higher temperatures (70°C) yield agglomerated clusters.

-

Nuclear Magnetic Resonance (NMR): -NMR spectra show citrate proton signal broadening at 22°C, indicating strong Ni coordination.

| Condition | Outcome | Source |

|---|---|---|

| 0.05 M Citrate | Monodisperse NPs | |

| 90°C Reaction | Agglomerated Clusters | |

| Centrifugation Speed | 7,000 rpm |

Solvothermal Synthesis with Mixed Solvents

Combining polar and nonpolar solvents enhances crystallinity. A modified approach uses ethanol-water (3:1 v/v) with nickel chloride hexahydrate and citric acid (1:1.5 molar ratio). The solution is refluxed at 80°C for 6 hours, cooled, and filtered to isolate green crystalline product.

Solvent Polarity Effects

Ethanol reduces dielectric constant, promoting slower nucleation and larger crystals. Water ensures ligand solubility, while ethanol aids in gradual dehydration.

Yield Optimization

-

Recrystallization: Dissolving crude product in hot ethanol (70°C) and cooling to 4°C achieves 85% yield.

-

Purity Analysis: Inductively Coupled Plasma (ICP) confirms <0.1% chloride residue, critical for catalytic applications.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Hydrothermal | 78% | 99% | Moderate |

| Co-Precipitation | 92% | 95% | High |

| Solvothermal | 85% | 98% | Low |

Chemical Reactions Analysis

Nickel(II) citrate hydrate undergoes various chemical reactions, including:

Reduction: Nickel(II) can be reduced to metallic nickel using reducing agents such as hydrogen gas.

Substitution: Nickel(II) citrate can react with halogens to form nickel halides, such as nickel chloride when reacted with chlorine gas.

Common reagents and conditions used in these reactions include dilute sulfuric acid, ammonia, and halogens. Major products formed from these reactions include nickel hydroxide, nickel oxide, and various nickel halides .

Scientific Research Applications

Catalytic Applications

Nickel(II) citrate hydrate serves as an effective catalyst in several chemical reactions. Notably, it has been used in the synthesis of organic compounds through various catalytic processes.

- Biginelli Reaction : Nickel(II) citrate has been employed as a catalyst for the Biginelli reaction to synthesize 3,4-dihydropyrimidinone derivatives. This reaction is significant in the production of biologically active compounds, showcasing the compound's utility in organic synthesis .

- Hydrogenation Reactions : Nickel(II) citrate is also utilized in hydrogenation processes, particularly in the selective hydrogenation of acetylene to ethylene. The compound acts as a precursor for nickel-based catalysts that enhance the efficiency and selectivity of these reactions .

Material Science

In material science, nickel(II) citrate hydrate is used to modify and enhance the properties of various materials.

- Polymer Fabrication : As an additive in cellulose acetate (CA) polymer matrices, nickel(II) citrate hydrate significantly influences porosity and mechanical properties. Studies have demonstrated that incorporating this compound leads to well-defined nanopores within the polymer matrix, improving its performance in applications such as battery separators .

- Nanoparticle Synthesis : Nickel(II) citrate hydrate is a precursor for synthesizing nickel oxide (NiO) nanoparticles through thermal decomposition methods. These nanoparticles exhibit promising properties for applications in catalysis and electronics .

Biological Applications

The biological implications of nickel(II) citrate hydrate are noteworthy, particularly in pharmacological contexts.

- Antibacterial Activity : Research indicates that nickel complexes, including those derived from nickel(II) citrate hydrate, exhibit significant antibacterial properties. This has led to investigations into their potential use as antimicrobial agents in medical applications .

- Enzyme Mimicry : Nickel(II) complexes have been studied for their ability to mimic certain enzymes, offering insights into their role in biochemical processes. This aspect highlights their importance in biochemistry and potential therapeutic applications.

Data Summary and Case Studies

The following table summarizes key findings related to the applications of nickel(II) citrate hydrate:

Mechanism of Action

The mechanism of action of nickel(II) citrate hydrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, nickel(II) ions can bind to enzyme active sites, facilitating catalytic processes. For example, in urease, nickel(II) ions are essential for the hydrolysis of urea into ammonia and carbon dioxide . In cancer research, nickel(II) complexes have been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural and physical properties of nickel(II) citrate hydrate with analogous metal citrate complexes:

| Property | Nickel(II) Citrate Hydrate | Iron(II) Citrate Hydrate | Copper(II) Citrate Hydrate |

|---|---|---|---|

| Molecular Formula | NiC₆H₅O₇·nH₂O | FeC₆H₅O₇·nH₂O | CuC₆H₅O₇·nH₂O |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Solubility (g/100 mL H₂O) | 12.5 (20°C) | 8.2 (20°C) | Insoluble |

| Magnetic Moment (μB) | 3.2 | 4.9 | 1.7 |

| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 180 | Decomposes at 250 |

Key Findings :

- Nickel(II) citrate hydrate demonstrates higher solubility than copper(II) citrate due to weaker metal-ligand bonding, but lower than iron(II) citrate, which benefits from smaller ionic radius and stronger hydration .

- Magnetic moments correlate with d-electron configurations: Ni²⁺ (d⁸) shows moderate paramagnetism, while Fe²⁺ (d⁶) exhibits higher spin states.

Comparison with Non-Citrate Nickel Compounds

Nickel(II) Sulfate vs. Nickel(II) Citrate

| Property | Nickel(II) Citrate Hydrate | Nickel(II) Sulfate Hexahydrate |

|---|---|---|

| Solubility | 12.5 g/100 mL | 65 g/100 mL |

| Toxicity (LD50, oral) | 550 mg/kg (rat) | 480 mg/kg (rat) |

| Industrial Use | Catalysis, nanomaterials | Electroplating, batteries |

Insights :

- Nickel sulfate’s higher solubility makes it preferable for electroplating, but nickel citrate’s chelated structure reduces metal leaching in environmental applications .

Q & A

Q. What are the recommended synthesis methods for Nickel(II) citrate hydrate, and how can its purity be validated?

Nickel(II) citrate hydrate is typically synthesized by reacting nickel salts (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O) with citrate ligands in aqueous solutions. A common approach involves adjusting the pH to stabilize the citrate-Ni(II) complex, followed by crystallization . To validate purity:

- Use X-ray diffraction (XRD) to confirm crystallinity and phase identity.

- Thermogravimetric analysis (TGA) quantifies hydration levels by measuring mass loss upon heating .

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) verifies Ni²⁺ content and detects trace impurities .

Q. How does citrate act as a ligand in Nickel(II) citrate hydrate, and what coordination geometry is expected?

Citrate (C₆H₅O₇³⁻) acts as a polydentate ligand, binding Ni²⁺ via carboxylate and hydroxyl groups. The coordination geometry is typically octahedral, as observed in analogous Ni(II) complexes (e.g., hexaaquanickel(II) chloride) . Extended X-ray Absorption Fine Structure (EXAFS) or FTIR spectroscopy can confirm bonding modes by identifying shifts in carboxylate vibrational frequencies (~1600 cm⁻¹) .

Q. What are the critical stability considerations for storing Nickel(II) citrate hydrate in laboratory settings?

- Hydration stability : Store in airtight containers to prevent dehydration, as water loss alters crystallinity and reactivity .

- Light sensitivity : Shield from UV exposure to avoid ligand dissociation or redox reactions.

- Temperature control : Prolonged storage above 25°C may degrade citrate ligands, reducing complex stability .

Advanced Research Questions

Q. How can Nickel(II) citrate hydrate be applied in catalytic systems, and what mechanistic insights are needed for optimization?

Ni(II)-citrate complexes show promise in electrocatalysis (e.g., water oxidation) due to their redox-active Ni centers and ligand tunability. Key steps for mechanistic studies:

- Operando Raman spectroscopy tracks real-time structural changes during catalysis .

- Density Functional Theory (DFT) models electron transfer pathways and identifies rate-limiting steps (e.g., Ni²⁺/Ni³⁺ transitions) .

- Compare performance with other Ni-based catalysts (e.g., NiFe coordination polymers) to assess citrate’s role in enhancing stability .

Q. What experimental strategies resolve contradictions in reported solubility data for Nickel(II) citrate hydrate?

Discrepancies in solubility often arise from variations in pH, ionic strength, or citrate-to-Ni²⁺ ratios. To standardize measurements:

- Use UV-Vis spectroscopy to monitor Ni²⁺ concentration in saturated solutions at controlled pH (4–8) .

- Cross-validate with gravimetric analysis after filtration and drying .

- Publish full experimental conditions (e.g., buffer composition, temperature) to enable reproducibility .

Q. How does Nickel(II) citrate hydrate interact with biomolecules, and what are the implications for environmental or biological studies?

Citrate’s biocompatibility makes Ni(II)-citrate relevant in bioremediation (e.g., heavy metal adsorption) and bioinorganic studies. Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.